molecular formula C18H19N3O B5734082 N'-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide

N'-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide

Cat. No.: B5734082
M. Wt: 293.4 g/mol
InChI Key: DUOUDVNAJQSFDA-LVZFUZTISA-N
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Description

N’-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide is a chemical compound known for its potential applications in medicinal chemistry. It is a type of hydrazone, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with a nitrogen atom attached to a hydrazine moiety. This compound has been studied for its biological activities, including its potential as an anti-mycobacterial agent .

Properties

IUPAC Name

N-[(E)-(6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-9-14-5-3-7-17(16(14)10-13(12)2)20-21-18(22)15-6-4-8-19-11-15/h4,6,8-11H,3,5,7H2,1-2H3,(H,21,22)/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOUDVNAJQSFDA-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NNC(=O)C3=CN=CC=C3)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)/C(=N/NC(=O)C3=CN=CC=C3)/CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one and pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound binds to the enzyme involved in mycolic acid synthesis, thereby disrupting the cell wall formation and leading to the death of the mycobacteria .

Comparison with Similar Compounds

N’-[(1E)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]pyridine-3-carbohydrazide can be compared with other hydrazone derivatives, such as:

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